molecular formula C9H10BrNS B13223807 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine

Cat. No.: B13223807
M. Wt: 244.15 g/mol
InChI Key: DNBHJHRJTJNRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine is a chemical compound with the molecular formula C9H10BrNS It is a derivative of benzothiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine typically involves the bromination of 3,4-dihydro-2-benzothiopyran followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane. The amination step can be achieved using ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated benzothiopyran derivatives.

    Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one: A closely related compound with a ketone group instead of an amine group.

    3,4-dihydro-2-benzothiopyran: The parent compound without the bromine and amine substituents.

    6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine is unique due to the presence of both bromine and amine functional groups, which can impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

6-bromo-3,4-dihydro-1H-isothiochromen-4-amine

InChI

InChI=1S/C9H10BrNS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3,9H,4-5,11H2

InChI Key

DNBHJHRJTJNRNF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CS1)C=CC(=C2)Br)N

Origin of Product

United States

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